N-(pyridin-3-ylmethyl)adamantan-2-amine
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Overview
Description
N-(pyridin-3-ylmethyl)adamantan-2-amine: is an organic compound that features a unique structure combining an adamantyl group and a pyridinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-3-ylmethyl)adamantan-2-amine typically involves the reaction of 2-adamantylamine with 3-pyridinecarboxaldehyde under reductive amination conditions. The reaction may be carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst.
Industrial Production Methods
For industrial-scale production, the process may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-3-ylmethyl)adamantan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its biological activity and potential therapeutic applications.
Medicine: It could serve as a lead compound for the development of new drugs.
Industry: The compound may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-(pyridin-3-ylmethyl)adamantan-2-amine exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other biomolecules. The pathways involved may vary based on the compound’s application, such as its role in inhibiting a specific enzyme or modulating a receptor’s activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-adamantyl)-N-(4-pyridinylmethyl)amine
- N-(2-adamantyl)-N-(2-pyridinylmethyl)amine
- N-(2-adamantyl)-N-(3-quinolinylmethyl)amine
Uniqueness
N-(pyridin-3-ylmethyl)adamantan-2-amine is unique due to the specific positioning of the adamantyl and pyridinylmethyl groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired activities or properties.
Properties
Molecular Formula |
C16H22N2 |
---|---|
Molecular Weight |
242.36g/mol |
IUPAC Name |
N-(pyridin-3-ylmethyl)adamantan-2-amine |
InChI |
InChI=1S/C16H22N2/c1-2-11(9-17-3-1)10-18-16-14-5-12-4-13(7-14)8-15(16)6-12/h1-3,9,12-16,18H,4-8,10H2 |
InChI Key |
BGJITNJEKLQDBO-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)C3NCC4=CN=CC=C4 |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NCC4=CN=CC=C4 |
Origin of Product |
United States |
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